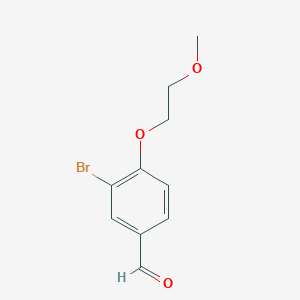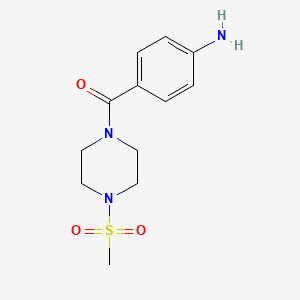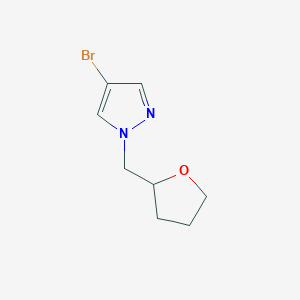
3-(Azidomethyl)-1,2,4-oxadiazole
Descripción general
Descripción
3-(Azidomethyl)-1,2,4-oxadiazole is a chemical compound that has been used in various scientific researches. It has been mentioned in the context of DNA sequencing by synthesis . The compound is used as a label for sequencing by synthesis (SBS), an alternative to fluorescence-based DNA sequencing . The azido moiety (N3) in the compound has an intense, narrow, and unique Raman shift at 2125 cm−1, where virtually all biological molecules are transparent .
Synthesis Analysis
The synthesis of 3-(Azidomethyl)-1,2,4-oxadiazole involves the use of 3’-O-azidomethyl nucleotide reversible terminators . These terminators displayed surface-enhanced Raman scattering (SERS) at 2125 cm−1 . Using these 4 nucleotide analogues as substrates, a complete 4-step SBS reaction was performed . Another study mentioned the use of an equal molar random copolyether of hydroxyl terminated 3,3-bis (azidomethyl)oxetane and tetrahydrofuran (PBT) as a prepolymer .Chemical Reactions Analysis
The chemical reactions involving 3-(Azidomethyl)-1,2,4-oxadiazole are related to DNA sequencing by synthesis . The appearance of the azide-specific Raman peak at 2125 cm−1 is monitored as a result of polymerase extension by a single 3’-O-azidomethyl-dNTP into the growing DNA strand . This Raman peak disappears with the cleavage of the azido label to permit the next nucleotide incorporation .Aplicaciones Científicas De Investigación
Synthesis and Applications in Medicinal Chemistry
3-(Azidomethyl)-1,2,4-oxadiazole, a derivative of the oxadiazole class, is utilized in various synthesis processes in medicinal chemistry. Dürüst and Karakuş (2017) described the microwave-assisted synthesis of novel 1,2,3-triazole derivatives incorporating the 1,2,4-oxadiazole moiety through 1,3-dipolar cycloaddition reactions. These derivatives display diverse biological activities, showcasing the utility of the 1,2,4-oxadiazole ring in developing new therapeutic agents (Dürüst & Karakuş, 2017).
Siwach and Verma (2020) highlighted the therapeutic potential of oxadiazole derivatives, including 1,2,4-oxadiazole, in various pharmacological activities. They noted that these derivatives are known for a broad range of chemical and biological properties and are integral components in the development of new drugs, emphasizing their importance in medicinal chemistry (Siwach & Verma, 2020).
Heterocyclic Compounds in Drug Design
Oxadiazoles, including 1,2,4-oxadiazoles, are prominent heterocyclic compounds with significant relevance in drug design. Pace et al. (2015) discussed the chemical and photochemical reactivity of 1,2,4-oxadiazoles, leading to their applications in heterocyclic synthesis. They are utilized in medicinal chemistry as bioisosters for esters and amides, and in material science for modifying polymers and macromolecules. This demonstrates the versatility and importance of 1,2,4-oxadiazoles in various scientific fields (Pace et al., 2015).
Biological Activities and Applications
Ruan et al. (2022) discussed the wide range of biological activities associated with oxadiazole compounds, including 1,2,4-oxadiazoles. These compounds exhibit anticancer, antibacterial, anti-inflammatory, anti-malarial, and insecticidal properties, indicating their broad spectrum of applications in medicinal chemistry (Ruan et al., 2022).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(azidomethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N5O/c4-8-6-1-3-5-2-9-7-3/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZJXTXGPOOPNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NO1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azidomethyl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide](/img/structure/B1444850.png)



![3,8-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1444855.png)








